molecular formula C18H19N3O4S2 B2954906 N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 878695-43-3

N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2954906
CAS No.: 878695-43-3
M. Wt: 405.49
InChI Key: PCMSYLZIHBDZOG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. The molecule features a 3,6-dimethyl substitution on the thieno[2,3-d]pyrimidin-4-one scaffold, a sulfanyl (-S-) linker, and an acetamide group terminating in a 2,5-dimethoxyphenyl moiety. The 2,5-dimethoxyphenyl group may influence lipophilicity and receptor binding, while the sulfanyl bridge could modulate electronic properties and intermolecular interactions .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-10-7-12-16(27-10)20-18(21(2)17(12)23)26-9-15(22)19-13-8-11(24-3)5-6-14(13)25-4/h5-8H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSYLZIHBDZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activity and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core with an acetamide substitution. Its synthesis typically involves multi-step organic reactions that may be optimized for yield and cost-effectiveness. Techniques such as microwave-assisted synthesis or continuous flow chemistry are often employed to enhance reaction efficiency.

Synthesis Pathway Overview:

  • Starting Materials: Various reagents including oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
  • Reactions: Controlled temperatures and solvents like dichloromethane or ethanol are used during the synthesis.
  • Final Product: The resultant compound exhibits unique structural features that may enhance its stability and solubility compared to similar compounds.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the thieno[2,3-d]pyrimidine core may inhibit certain enzymes or receptors involved in various disease processes.

  • Enzyme Inhibition: The compound may inhibit enzymes linked to cell growth and apoptosis pathways.
  • Signaling Pathway Modulation: It has shown potential in modulating signaling pathways that are crucial for cellular functions and disease progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally similar to this compound:

  • Antimicrobial Activity: Research on thienopyrimidinone derivatives indicates significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) was determined for various derivatives, highlighting their potency.
    CompoundMIC (µg/mL)Target Organism
    4c12E. coli
    4e16S. aureus
    5g8M. tuberculosis
  • Cytotoxicity Studies: In vitro assays demonstrated that certain thieno[2,3-d]pyrimidine derivatives could effectively inhibit tumor cell activity. For instance, compounds synthesized in recent studies showed inhibitory activities ranging from 43% to 87% against triple-negative breast cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Substitution Molecular Weight (g/mol) Calculated LogP* Hydrogen Bond Donors/Acceptors
N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide 3,6-dimethyl ~447.5 3.2 3 donors, 6 acceptors
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3-(3,5-difluorophenyl) ~501.4 3.8 2 donors, 8 acceptors

*LogP values estimated using fragment-based methods.

Functional Analogues with Divergent Scaffolds

Compounds such as (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share acetamide and heterocyclic motifs but diverge significantly in core structure. These molecules prioritize peptidomimetic features (e.g., tetrahydropyrimidinone) and are designed for protease or kinase inhibition. Unlike the target compound, they lack the thienopyrimidinone scaffold, resulting in distinct pharmacokinetic profiles.

Hydrogen Bonding and Crystallographic Behavior

The target compound’s 3,6-dimethyl substitution may reduce crystal lattice stability compared to fluorinated analogues due to weaker dipolar interactions. Fluorine’s high electronegativity often promotes tighter molecular packing via C–F···H or F···F interactions, as observed in related structures . In contrast, methyl groups contribute to hydrophobic interactions but may disrupt hydrogen-bonding networks critical for co-crystallization with biological targets .

Q & A

What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can yield be improved?

Methodological Answer:
The synthesis typically involves coupling the thienopyrimidinone core with the substituted acetamide moiety via a sulfanyl linker. Key steps include:

  • Coupling agents : Use carbodiimides (e.g., EDC) to activate carboxylic acids for amide bond formation, as demonstrated in analogous acetamide syntheses .
  • Solvent selection : Dichloromethane or DMSO-d6 is effective for solubility and reaction monitoring via NMR .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from DMSO/water mixtures improves purity .
  • Yield optimization : Adjust stoichiometry (1:1 molar ratio of reactants) and reaction time (3–6 hours under reflux) .

Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Monitor aromatic protons (δ 6.0–8.0 ppm for thienopyrimidinone and dimethoxyphenyl groups) and acetamide NH signals (δ ~10–12 ppm) .
  • Elemental analysis : Validate C, H, N, and S percentages (e.g., deviations ≤0.1% indicate purity) .
  • Mass spectrometry : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ at m/z 344.21 for related analogs) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using single-crystal diffraction (e.g., space group P21/c for monoclinic systems) .

How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

  • Variable-temperature NMR : Identify rotational barriers in sulfanyl or amide groups by analyzing signal splitting at low temperatures .
  • DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to reconcile bond lengths/angles .
  • Complementary techniques : Use IR spectroscopy to validate hydrogen bonding (e.g., NH stretching at ~3300 cm⁻¹) alongside XRD .

What experimental designs are recommended for studying this compound’s bioactivity in medicinal chemistry?

Methodological Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) and correlate changes in IC50 values .
  • Docking studies : Use AutoDock Vina to predict binding modes to active sites, guided by crystallographic data .

How can computational modeling elucidate intermolecular interactions of this compound?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation effects in explicit water (AMBER force field) to study aggregation or protein binding .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfanyl vs. acetamide groups) using Gaussian09 .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors on pyrimidinone) for virtual screening .

What strategies mitigate stability issues during storage or handling?

Methodological Answer:

  • Storage conditions : Store under argon at –20°C to prevent oxidation of sulfanyl groups .
  • Degradation monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products .
  • Lyophilization : Stabilize hygroscopic samples by freeze-drying from tert-butanol/water mixtures .

How are hydrogen-bonding networks analyzed in crystallographic studies of this compound?

Methodological Answer:

  • XRD data collection : Use Bruker APEXII diffractometers (Mo Kα radiation) to resolve NH···O and CH···π interactions .
  • Software tools : Refine hydrogen-bond geometries with SHELXL2016 and visualize via PLATON .
  • Topology analysis : Calculate R₂²(10) graph sets for dimeric motifs using Mercury .

Which statistical methods optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to test temperature, solvent, and catalyst effects .
  • Response surface methodology (RSM) : Model yield as a function of reactant concentration and stirring rate .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .

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